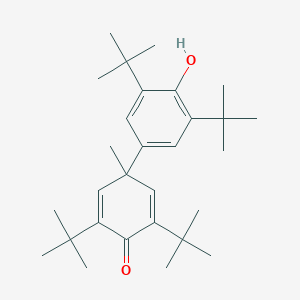

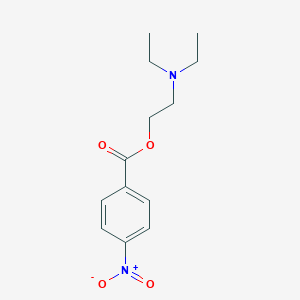

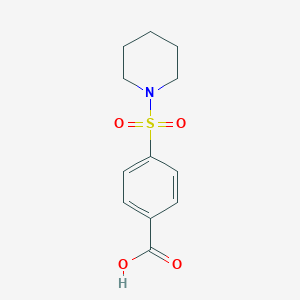

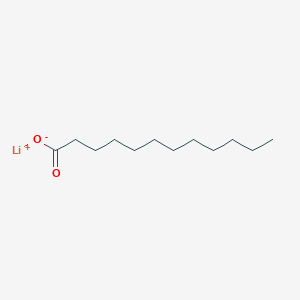

![molecular formula C5HCl2N3S B076482 5,7-Dichlorothiazolo[5,4-d]pyrimidine CAS No. 13479-88-4](/img/structure/B76482.png)

5,7-Dichlorothiazolo[5,4-d]pyrimidine

Vue d'ensemble

Description

5,7-Dichlorothiazolo[5,4-d]pyrimidine is a chemical compound that serves as a building block in the synthesis of a variety of compounds . It has been used in the synthesis of spleen tyrosine kinase (Syk), mammalian target of rapamycin (mTOR), and PI3Kδ inhibitors, as well as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) with antiviral activity .

Synthesis Analysis

A convenient synthesis of 5,7-dichlorothiazolo[5,4-d]pyrimidine has been reported . The condensation of ethyl isocyanoacetate and ethoxycarbonyl isothiocyanate selectively gave the key 5-aminothiazole intermediate in high yield under mild conditions. This intermediate was then converted to the target product in three steps .Molecular Structure Analysis

The molecular structure of 5,7-Dichlorothiazolo[5,4-d]pyrimidine is represented by the formula C5HCl2N3S . The InChI code for this compound is 1S/C5HCl2N3S/c6-3-2-4(11-1-8-2)10-5(7)9-3/h1H .Chemical Reactions Analysis

5,7-Dichlorothiazolo[5,4-d]pyrimidine has been used in the synthesis of a variety of compounds, including spleen tyrosine kinase (Syk), mammalian target of rapamycin (mTOR), and PI3Kδ inhibitors . It has also been used in the synthesis of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) with antiviral activity .Physical And Chemical Properties Analysis

5,7-Dichlorothiazolo[5,4-d]pyrimidine is a solid at room temperature . It has a molecular weight of 206.05 . The compound has a predicted density of 1.767±0.06 g/cm3 .Applications De Recherche Scientifique

Antiproliferative Agents

Thiazolo[5,4-d]pyrimidine derivatives, including 5,7-Dichlorothiazolo[5,4-d]pyrimidine, have been synthesized and evaluated for their antiproliferative activities against several human cancer cell lines . These compounds have shown good inhibition against the tested cell lines . For instance, one of the compounds exhibited potent inhibition against human gastric cancer cells MGC-803 and HGC-27 .

Treatment of Depression

Thiazolo[5,4-d]pyrimidine derivatives have shown high affinity for both the Adenosine A1 and A2A Receptors . These receptors are known to play a significant role in the pathophysiology of depression . One of the derivatives was evaluated for its antidepressant-like activity in animal models of depression, showing an effect comparable to that of the reference amitriptyline .

Kinase Inhibitors

5,7-Dichlorothiazolo[5,4-d]pyrimidine has been used in studies to prepare Kinase inhibitors . Kinases are proteins that play a key role in cell signaling and are targets for therapeutic intervention in various diseases.

Synthesis of Spleen Tyrosine Kinase (Syk) Inhibitors

5,7-Dichlorothiazolo[5,4-d]pyrimidine is a building block used in the synthesis of spleen tyrosine kinase (Syk) inhibitors . Syk is an enzyme that plays a crucial role in immune cell signaling and is a target for therapeutic intervention in autoimmune diseases and cancers .

Synthesis of Mammalian Target of Rapamycin (mTOR) Inhibitors

This compound has also been used in the synthesis of mammalian target of rapamycin (mTOR) inhibitors . mTOR is a protein that regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, and transcription .

Synthesis of PI3Kδ Inhibitors

5,7-Dichlorothiazolo[5,4-d]pyrimidine is used in the synthesis of PI3Kδ inhibitors . PI3Kδ is a lipid kinase that plays a key role in immune cell function and is a target for therapeutic intervention in inflammatory diseases and cancers .

Synthesis of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Lastly, this compound has been used in the synthesis of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) with antiviral activity . NNRTIs are a class of antiretroviral drugs used in the treatment of HIV infection .

Mécanisme D'action

Target of Action

5,7-Dichlorothiazolo[5,4-d]pyrimidine is a versatile building block that has been used in the synthesis of a variety of compounds . It has been used to prepare inhibitors for several key enzymes, including spleen tyrosine kinase (Syk) , mammalian target of rapamycin (mTOR) , and PI3Kδ . These enzymes play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and survival .

Mode of Action

Given its use in the synthesis of various inhibitors, it likely interacts with its targets by binding to the active sites of these enzymes, thereby inhibiting their function .

Biochemical Pathways

5,7-Dichlorothiazolo[5,4-d]pyrimidine affects several biochemical pathways through its inhibition of key enzymes. For instance, by inhibiting Syk, it can affect B-cell receptor signaling . By inhibiting mTOR, it can affect the PI3K/Akt/mTOR signaling pathway , which is involved in cell cycle progression and growth . By inhibiting PI3Kδ, it can affect various cellular functions, including cell growth and survival .

Pharmacokinetics

It is known to be soluble inDMF and DMSO , but insoluble in ethanol and PBS (pH 7.2) . These properties may affect its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The molecular and cellular effects of 5,7-Dichlorothiazolo[5,4-d]pyrimidine’s action depend on the specific inhibitors it is used to synthesize. For instance, inhibitors of Syk, mTOR, and PI3Kδ can lead to the inhibition of cell growth and proliferation, and induce apoptosis .

Action Environment

The action of 5,7-Dichlorothiazolo[5,4-d]pyrimidine can be influenced by various environmental factors. For instance, its solubility can affect its absorption and distribution in the body . Furthermore, it should be stored in an inert atmosphere at 2-8°C to maintain its stability .

Safety and Hazards

Propriétés

IUPAC Name |

5,7-dichloro-[1,3]thiazolo[5,4-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl2N3S/c6-3-2-4(11-1-8-2)10-5(7)9-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBGDWLYHQAUQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(S1)N=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70346104 | |

| Record name | 5,7-dichlorothiazolo[5,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dichlorothiazolo[5,4-d]pyrimidine | |

CAS RN |

13479-88-4 | |

| Record name | 5,7-dichlorothiazolo[5,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of developing a convenient synthesis for 5,7-Dichlorothiazolo[5,4-d]pyrimidine?

A1: While the provided abstracts [, ] do not delve into the specific applications of 5,7-Dichlorothiazolo[5,4-d]pyrimidine, the titles highlight that the research focuses on establishing a "convenient synthesis." This suggests that this compound likely serves as a valuable building block or intermediate in the synthesis of more complex molecules with potential biological activity or other applications. Developing an efficient and practical synthesis route is crucial for further exploration and potential utilization of this compound in various research fields.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

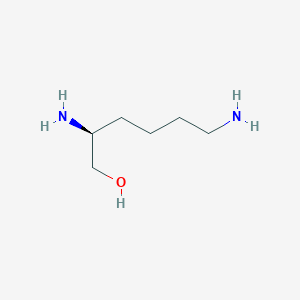

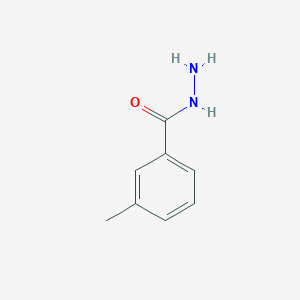

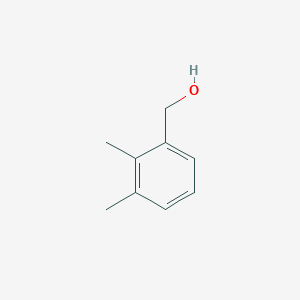

![alpha-Cyclohexyl-alpha-[2-(diethylamino)ethyl]benzyl alcohol hydrochloride](/img/structure/B76423.png)